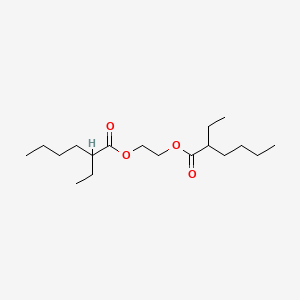
Glycol diethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycol diethylhexanoate is a synthetic ester commonly used in various industrial and cosmetic applications. It is derived from glycol and diethylhexanoic acid, resulting in a compound with the molecular formula C18H34O4 . This compound is known for its emollient and skin-conditioning properties, making it a valuable ingredient in personal care products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glycol diethylhexanoate is synthesized through the esterification of glycol with diethylhexanoic acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to increase the reaction rate. After the reaction is complete, the product is purified through distillation or extraction to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Glycol diethylhexanoate primarily undergoes esterification and hydrolysis reactions. Esterification involves the reaction of glycol with diethylhexanoic acid to form the ester, while hydrolysis involves the breakdown of the ester into its constituent glycol and diethylhexanoic acid .
Common Reagents and Conditions
Esterification: Glycol, diethylhexanoic acid, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide), elevated temperatures.
Major Products Formed
Esterification: this compound.
Hydrolysis: Glycol and diethylhexanoic acid.
Aplicaciones Científicas De Investigación
Glycol diethylhexanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Industry: Commonly used in the production of cosmetics, personal care products, and lubricants.
Mecanismo De Acción
The primary mechanism of action of glycol diethylhexanoate is its ability to act as an emollient and skin-conditioning agent. It forms a protective barrier on the skin, preventing moisture loss and maintaining skin hydration. This compound interacts with the lipid bilayer of the skin, enhancing its barrier function and improving skin texture .
Comparación Con Compuestos Similares
Similar Compounds
Propylene glycol diethylhexanoate: Another ester with similar emollient properties, used in cosmetics and personal care products.
Neopentyl this compound: A related compound with similar applications in the cosmetics industry.
Uniqueness
This compound is unique due to its specific molecular structure, which provides a balance of hydrophilic and lipophilic properties. This balance makes it highly effective as an emollient and skin-conditioning agent, offering a smooth and non-greasy texture to formulations .
Propiedades
Número CAS |
79793-05-8 |
|---|---|
Fórmula molecular |
C18H34O4 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
2-(2-ethylhexanoyloxy)ethyl 2-ethylhexanoate |
InChI |
InChI=1S/C18H34O4/c1-5-9-11-15(7-3)17(19)21-13-14-22-18(20)16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |
Clave InChI |
XCQFTFZCTGZCNP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)OCCOC(=O)C(CC)CCCC |
Números CAS relacionados |
9004-93-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,6S,9S,12Z,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide](/img/structure/B12339443.png)




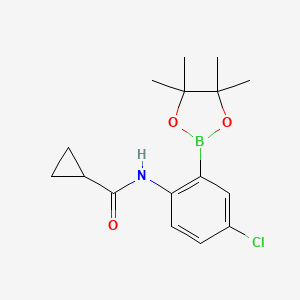
![2-Butyl-1,6-dihydro-N,N,4-trimethyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-5-pyrimidineacetamide](/img/structure/B12339476.png)
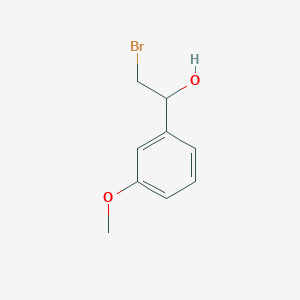
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-yl-1,3-diazinane-2,4-dione](/img/structure/B12339503.png)
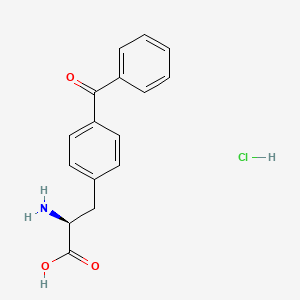
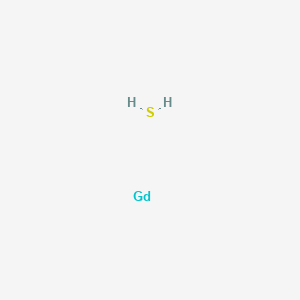
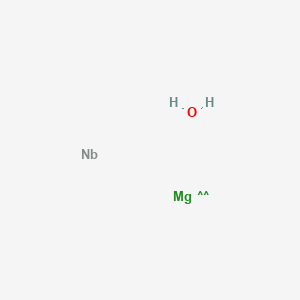

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12339543.png)
